1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol
Description
1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at the N1 position. A methylene-linked amino group connects the pyrazole to a 2-methylpropan-2-ol moiety.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
1-[(2-ethylpyrazol-3-yl)methylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H19N3O/c1-4-13-9(5-6-12-13)7-11-8-10(2,3)14/h5-6,11,14H,4,7-8H2,1-3H3 |
InChI Key |
SUOYSVAJTHLXSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrazole Core
The core heterocyclic structure, pyrazole , is typically synthesized via cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds. The most common method involves:
Condensation of hydrazines with α,β-unsaturated carbonyl compounds (e.g., β-ketoesters or β-diketones) under acidic or basic conditions to form the pyrazole ring.
Alternatively, cyclization of α,β-unsaturated hydrazones derived from appropriate aldehydes or ketones can be employed, especially for substituents at specific positions.
Functionalization at Position 5 with the Methylpropan-2-ol Side Chain
The methylpropan-2-ol side chain is introduced via nucleophilic substitution or coupling reactions :
Amine coupling : The amino group attached to the pyrazole can be alkylated with suitable intermediates such as 2-methylpropan-2-ol derivatives activated as halides or sulfonates.
Reductive amination : If a carbonyl precursor is available, reductive amination with 2-methylpropan-2-ol derivatives can be performed to attach the side chain selectively.
Specific Synthetic Route for the Target Compound
Based on the literature and patent disclosures, a plausible synthetic pathway involves:
Preparation of 1-Ethyl-1H-pyrazole-5-carboxaldehyde
- Starting from 1-ethyl-1H-pyrazole , the aldehyde group at position 4 can be introduced via Vilsmeier-Haack formylation , which involves reacting the pyrazole with POCl₃ and DMF under controlled conditions.
Formation of the Methylamino Side Chain
- The amino group at position 5 is introduced through nucleophilic substitution with 2-methylpropan-2-ol derivatives activated as halides or sulfonates, followed by reduction if necessary to achieve the amino functionality.
Coupling of the Pyrazole Core with the Amino-Substituted Side Chain
- The final compound is synthesized via nucleophilic addition of the amino group to the pyrazole aldehyde, followed by reduction to yield the secondary alcohol functionality, resulting in the target 1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol .
Reaction Conditions and Optimization
| Step | Reaction | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Reflux, acidic/basic | Hydrazine + 1,3-dicarbonyl | Control pH to favor cyclization |
| 2 | Ethylation at N-1 | Reflux, base | Ethyl halide (e.g., ethyl bromide) | Excess base to drive alkylation |
| 3 | Formylation at position 4 | 0–25°C, inert atmosphere | POCl₃, DMF | Vilsmeier-Haack conditions |
| 4 | Side chain attachment | Room temperature, inert | 2-methylpropan-2-ol derivatives | Nucleophilic substitution or reductive amination |
| 5 | Final coupling | Reflux, mild base | Amine + aldehyde | To form the secondary amine linkage |
Analytical Techniques for Structural Confirmation
Notes on Industrial Scalability and Environmental Considerations
Flow chemistry can be employed to scale the synthesis efficiently, reducing reaction times and improving yields.
Green chemistry approaches, such as using less hazardous reagents and solvents, are recommended for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the compound and its analogs:
Key Observations:
Molecular Complexity :
- The main compound has a simpler structure (MW = 199.29) compared to XKU (MW = 488.53), which incorporates a pyrimidine ring, piperidine, and trifluoromethyl groups. This complexity likely enhances XKU’s target selectivity but complicates synthesis .
- The compound in (MW = 168.19) is the least complex, featuring an isoxazole ring instead of pyrazole.
Functional Groups: Tertiary vs. Primary Alcohol: The main compound’s tertiary alcohol (2-methylpropan-2-ol) may improve metabolic stability compared to the primary alcohol in ’s analog. Heterocyclic Cores: Pyrazole (main compound) and isoxazole () differ in electronic properties.
Fluorinated and Sulfonyl Groups :
- XKU’s trifluoromethyl and sulfonyl groups are absent in the main compound. These groups are common in pharmaceuticals for enhancing binding affinity and metabolic resistance .
Biological Activity
The compound 1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 213.28 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, and an amino group that enhances its reactivity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to This compound have been tested against various bacterial strains. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Pyrazole Compounds
| Compound Name | Test Organism | Inhibition Zone (mm) |
|---|---|---|
| Pyrazole A | S. aureus | 15 |
| Pyrazole B | E. coli | 12 |
| Pyrazole C | Pseudomonas aeruginosa | 14 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes. A notable study assessed its effect on alpha-amylase, an enzyme critical in carbohydrate digestion. Results indicated that similar compounds exhibited IC50 values significantly lower than those of acarbose, a standard alpha-amylase inhibitor .
Table 2: Alpha-Amylase Inhibition Activity
| Compound Name | IC50 (mg/mL) | Comparison to Acarbose |
|---|---|---|
| Compound X | 0.13 | Better |
| Compound Y | 0.25 | Comparable |
| Acarbose | 0.26 | - |
The biological activity of This compound is believed to stem from its ability to interact with specific biological targets. These interactions may involve binding to enzymes or receptors, which modulate their activity and influence various metabolic pathways .
Case Studies
Several research studies have explored the biological effects of pyrazole derivatives:
- Antifungal Potency : A series of tetrapodal compounds containing pyrazole units demonstrated antifungal activity against strains such as Aspergillus niger and Penicillium digitatum, with inhibition zones ranging from 12 to 16 mm .
- Inflammatory Response Modulation : Derivatives similar to the target compound have been studied for their potential in treating autoimmune diseases by inhibiting pro-inflammatory cytokines like IL-17 and IFN-gamma .
Q & A
Q. What are the established synthetic routes for 1-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-2-methylpropan-2-ol, and what purification methods are recommended?
Methodological Answer: A common approach involves condensing 1-ethyl-1H-pyrazole-5-carbaldehyde with 2-methylpropan-2-ol amine under acidic conditions (e.g., glacial acetic acid in ethanol) via reflux. Purification typically employs column chromatography with silica gel and recrystallization from ethanol or ethanol/DMF mixtures to isolate high-purity crystals. Yield optimization may require adjusting stoichiometric ratios and reaction times (e.g., 7 hours reflux) .
Q. Which spectroscopic techniques are critical for characterizing this compound's structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign protons and carbons in the pyrazole ring (δ 6.0–7.5 ppm for aromatic protons) and the tertiary alcohol group (δ 1.2–1.5 ppm for methyl groups).
- FTIR : Confirm the presence of -OH (3200–3600 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches.
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated in structurally related pyrazole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Methodological Answer:
- Solvent optimization : Ethanol/acetic acid mixtures enhance cyclization efficiency compared to polar aprotic solvents.
- Temperature control : Reflux (e.g., 78°C) promotes complete cyclization, while lower temperatures may reduce side-product formation.
- Kinetic monitoring : Use HPLC to track intermediate conversion and identify side reactions (e.g., over-alkylation) .
Q. What strategies are used to analyze the compound's potential biological activity?
Methodological Answer:
- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) using UV-Vis spectroscopy.
- Structure-activity relationship (SAR) : Correlate dihedral angles between the pyrazole and substituent rings (determined via X-ray) with bioactivity. For example, dihedral angles <20° enhance ligand-receptor binding in anti-inflammatory agents .
Q. How should researchers resolve discrepancies in spectroscopic or crystallographic data?
Methodological Answer:
- Cross-validation : Compare NMR/FTIR data with computational simulations (e.g., DFT calculations) to confirm assignments.
- Crystallographic refinement : Re-examine diffraction data (e.g., using Bruker APEX2 software) and refine hydrogen-bonding parameters. For example, freely refine hydroxyl hydrogen positions to resolve packing ambiguities .
Data Contradiction Analysis
Q. How to address inconsistent yields in scaled-up synthesis?
Methodological Answer:
- Scale-dependent kinetics : Monitor reaction progress via inline FTIR or LC-MS to identify bottlenecks (e.g., heat transfer limitations).
- Purification adjustments : Replace column chromatography with preparative HPLC for large-scale purity control, as described in pharmaceutical analysis guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
